N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O2S2/c19-12(8-3-4-9-11(6-8)22-7-15-9)16-14-18-17-13(20-14)10-2-1-5-21-10/h1-7H,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIZMWRIGHSBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid or its derivatives under dehydrating conditions.
Introduction of the thiophene moiety: This step often involves the use of thiophene-2-carboxylic acid or its derivatives, which are reacted with the oxadiazole intermediate.
Formation of the benzothiazole ring: This can be synthesized by the condensation of 2-aminothiophenol with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields.
One-pot multicomponent reactions: These reactions are efficient and can streamline the synthesis process by combining multiple steps into a single reaction vessel.
Chemical Reactions Analysis
Types of Reactions
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Electrophilic substitution: Due to the presence of electron-rich heterocycles, the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic substitution: The oxadiazole and benzothiazole rings can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield various derivatives.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic substitution: Reagents such as alkoxides, amines, and thiolates are often used.
Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce alkylated or aminated products .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole derivatives has been explored in various studies. These compounds are often synthesized through reactions involving thiophene derivatives and oxadiazole intermediates. The introduction of different substituents can enhance biological activity and selectivity against cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound and its derivatives. For instance:
- Cell Line Studies : Various derivatives have shown significant cytotoxic effects against multiple cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). Specific derivatives exhibited IC₅₀ values lower than those of established chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. Flow cytometry analyses indicated that these compounds can trigger apoptotic pathways, leading to cell cycle arrest and increased caspase activity .
- Structure-Activity Relationship (SAR) : Studies have shown that the presence of electron-withdrawing or electron-donating groups on the aromatic rings can significantly influence the biological activity of the compounds. For example, modifications at the para position have been crucial for enhancing antiproliferative potency .
Case Studies
- Mironov et al. Study : This study synthesized several 1,3,4-oxadiazole derivatives and tested their efficacy against various cancer cell lines. The results indicated that some derivatives exhibited greater cytotoxicity than doxorubicin, suggesting potential for further development as anticancer agents .
- Kumar et al. Research : In this research, a series of bis-1,3,4-oxadiazole-fused-benzothiazole derivatives were evaluated against A549 and MCF-7 cell lines. Some compounds demonstrated comparable or superior activity compared to reference drugs used in cancer therapy .
Mechanism of Action
The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide involves its interaction with various molecular targets and pathways:
Molecular targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.
Pathways involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Implications :
- The oxadiazole ring likely increases rigidity and metabolic stability relative to sulfonamide-linked derivatives .
Thiadiazole and Oxadiazole Derivatives
Compounds in and feature thiadiazole or thiadiazine cores. For example:
Implications :
- Thiadiazine derivatives with non-aromatic cores may display distinct conformational flexibility, impacting target selectivity .
Implications for Target Compound :
- The trifluoromethyl group in 77 suggests that electron-withdrawing substituents enhance activity, a strategy applicable to the target compound’s design .
- The oxadiazole moiety in 84 and the target compound may confer resistance to enzymatic degradation, a critical factor in drug development .
Physicochemical and Spectroscopic Properties
NMR Spectroscopy
The target compound’s ¹H NMR profile is hypothesized to resemble sulfonamide analogues, with aromatic protons in δ 7.2–8.5 ppm (benzothiazole and thiophene) and distinct shifts for the oxadiazole protons. By contrast, sulfonamide analogues show characteristic NH peaks at δ 10–12 ppm .
Solubility and Stability
- Sulfonamide Analogues : Moderate solubility in polar solvents (e.g., DMSO) due to sulfonamide polarity .
- Thiadiazole Derivatives : Lower solubility attributed to increased hydrophobicity .
- Target Compound : Predicted improved solubility from the carboxamide group, though steric hindrance from the oxadiazole may limit this advantage.
Biological Activity
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is a compound that belongs to the family of benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anti-cancer agent, anti-inflammatory properties, and other pharmacological effects.
Structural Overview
The compound can be characterized by its unique structural features:
- Core Structure : The presence of a benzothiazole moiety combined with an oxadiazole ring enhances its biological properties.
- Molecular Formula : C13H8N4OS2
- Molecular Weight : 296.35 g/mol
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of benzothiazole derivatives. For instance, a study evaluated various benzothiazole compounds against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that certain derivatives exhibited significant inhibition of cell proliferation and induced apoptosis through the modulation of signaling pathways like AKT and ERK .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.0 | Apoptosis induction |
| B7 | A549 | 2.0 | Cell cycle arrest |
| P1 | A431 | 0.5 | CDK-2 inhibition |
| P5 | A549 | 0.8 | Anti-proliferative |
Anti-Inflammatory Effects
Benzothiazole derivatives have also been studied for their anti-inflammatory properties. In one study, compounds were tested for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The results showed that certain derivatives significantly reduced COX-2 activity and inflammatory cytokines like IL-6 and TNF-α in vitro .
Case Study 1: Dual Action Against Cancer and Inflammation
A recent investigation synthesized a series of benzothiazole derivatives, including the compound , and assessed their dual action against cancer and inflammation. The study demonstrated that the compound not only inhibited tumor cell proliferation but also reduced inflammatory markers in macrophages .
Case Study 2: Molecular Docking Studies
In silico studies using molecular docking techniques revealed that this compound showed strong binding affinity towards CDK-2, suggesting its potential as a therapeutic agent targeting cell cycle regulation . The docking scores indicated favorable interactions with the active site of CDK-2 compared to reference compounds.
Pharmacokinetic Properties
The pharmacokinetic profile of the compound was evaluated using SwissADME tools, which indicated good oral bioavailability and compliance with Lipinski's rule of five, suggesting its viability as a drug candidate .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide, and how do reaction conditions impact yield?
- Answer : The compound can be synthesized via cyclocondensation or coupling reactions. For example, describes two general procedures:
- Procedure A : Uses acyl chlorides (e.g., benzoyl chloride) with 1,3,4-oxadiazole precursors in pyridine, yielding 24–60% depending on substituents.
- Procedure B : Employs carboxylic acids activated by oxalyl chloride, achieving 35–60% yields.
Key variables include reagent stoichiometry, reaction time, and solvent polarity. Lower yields in Procedure A (24%) may stem from steric hindrance with bulky substituents. Pyridine acts as both base and solvent, neutralizing HCl byproducts .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?
- Answer :
- ¹H/¹³C NMR : Critical for verifying regiochemistry and substituent integration (e.g., thiophene protons at δ 7.0–7.5 ppm in and ).
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ in with <1 ppm error).
- HPLC : Assesses purity (>95% in using C18 columns with acetonitrile/water gradients).
- IR : Identifies key functional groups (e.g., C=O stretches at ~1650 cm⁻¹ in ) .
Q. How is the compound’s preliminary biological activity evaluated in academic settings?
- Answer : Initial screens often focus on antimicrobial or anticancer activity. For example:
- Anticancer assays : Use MTT or SRB protocols on cell lines (e.g., identifies thiazole derivatives with IC₅₀ <10 µM).
- Controls : Include reference drugs (e.g., doxorubicin) and solvent controls (e.g., DMSO ≤0.1% as in ).
- Cytotoxicity : Assessed via parallel testing on non-cancerous cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Answer : Systematic modifications to the 1,3,4-oxadiazole and benzothiazole moieties are key:
- Electron-withdrawing groups (e.g., -Br in ) enhance metabolic stability.
- Thiophene substitution : 2-Thienyl groups improve π-π stacking with target proteins (e.g., kinase active sites).
- Bioisosteres : Replacing the oxadiazole with 1,2,4-triazoles ( ) can modulate solubility and potency .
Q. What computational strategies predict the compound’s reactivity or target binding?
- Answer :
- DFT calculations : Model HOMO/LUMO energies to predict redox behavior (e.g., ’s density-functional theory for correlation energies).
- Molecular docking : Screens against targets like tubulin (PDB: 1SA0) or topoisomerase II.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How are synthetic challenges like low solubility or byproduct formation addressed?
- Answer :
- Solubility : Use co-solvents (e.g., DMSO:water in ) or introduce polar groups (e.g., -SO₂NH₂ in ).
- Byproducts : Optimize purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water in ).
- Scale-up : Replace oxalyl chloride (Procedure B) with polymer-supported reagents to simplify workup .
Q. What analytical methods resolve contradictions in reported bioactivity data?
- Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized protocols : Follow CLSI guidelines for antimicrobial testing.
- HPLC-MS : Verify compound integrity post-assay (e.g., ’s HRMS data).
- Dose-response curves : Use ≥3 independent replicates to calculate EC₅₀ values .
Q. How is the compound’s stability under physiological conditions assessed?
- Answer :
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC ( ).
- Metabolic stability : Use liver microsomes (e.g., human S9 fraction) to identify CYP450-mediated oxidation.
- Light sensitivity : Conduct ICH Q1B photostability testing .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
